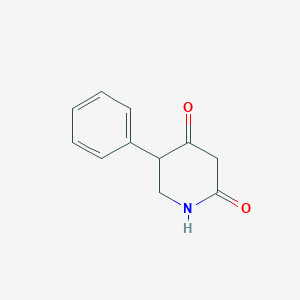

5-Phenylpiperidine-2,4-dione

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H11NO2 |

|---|---|

Molecular Weight |

189.21 g/mol |

IUPAC Name |

5-phenylpiperidine-2,4-dione |

InChI |

InChI=1S/C11H11NO2/c13-10-6-11(14)12-7-9(10)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,12,14) |

InChI Key |

OOJVFQQYHZQMMJ-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C(=O)CC(=O)N1)C2=CC=CC=C2 |

Origin of Product |

United States |

Ii. Synthetic Methodologies for 5 Phenylpiperidine 2,4 Dione and Analogues

Established Synthetic Routes for Piperidine-2,4-diones

Dieckmann Cyclization Approaches to Piperidine-2,4-dione Systems

The Dieckmann cyclization, an intramolecular Claisen condensation of a diester, is a cornerstone in the synthesis of cyclic β-keto esters and has been effectively applied to the formation of piperidine-2,4-dione systems. nih.govchemrxiv.org This reaction typically involves the treatment of a suitable N-substituted δ-amino-β-keto ester or a related diester with a strong base, such as sodium methoxide (B1231860) or sodium ethoxide, to induce ring closure. nih.govresearchgate.net

The general mechanism commences with the deprotonation of the α-carbon to one of the ester groups, forming an enolate. This enolate then undergoes an intramolecular nucleophilic attack on the carbonyl carbon of the other ester group, leading to a cyclic β-keto ester intermediate. Subsequent hydrolysis and decarboxylation of this intermediate yield the desired piperidine-2,4-dione. nih.govnih.gov

A common synthetic sequence involves the reaction of β-keto esters with ammonium (B1175870) acetate (B1210297) to form vinylogous carbamates, which are then reduced to β-amino esters. These are subsequently coupled with a malonate derivative to create the diester precursor for the Dieckmann cyclization. nih.gov The final steps of hydrolysis and decarboxylation are often performed in a one-pot process to afford the target piperidine-2,4-dione. nih.gov This methodology allows for the synthesis of a variety of substituted piperidine-2,4-diones by varying the starting materials. nih.gov

Asymmetric Synthesis Strategies for Enantiomerically Enriched 5-Phenylpiperidine-2,4-dione Derivatives

The development of asymmetric strategies to access enantiomerically enriched this compound derivatives is of paramount importance due to the stereospecific nature of many biological interactions. One notable approach utilizes chiral auxiliaries to direct the stereochemical outcome of the reaction.

A successful strategy employs the Davies' α-methylbenzylamine auxiliary in a regioselective Dieckmann cyclization to afford enantiopure 6-substituted piperidine-2,4-diones. nih.gov This method involves the conjugate addition of a chiral amine to an α,β-unsaturated ester to generate an enantiopure β-amino ester. This precursor is then elaborated into the diester required for the Dieckmann cyclization. Subsequent cyclization, hydrolysis, and decarboxylation, followed by the removal of the chiral auxiliary, provide the enantiomerically enriched piperidine-2,4-dione. nih.gov

Other asymmetric approaches include the use of N-sulfinyl δ-amino-β-keto esters and the cyclization of N-Boc-protected β-amino acids to construct the chiral piperidine-2,4-dione scaffold. These methods offer alternative routes to enantiopure derivatives, expanding the toolbox for the synthesis of stereochemically defined biologically active molecules.

Novel and Evolving Synthetic Pathways

Multi-Component Reactions for Piperidinedione Scaffolds

Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis, offering the rapid construction of complex molecules in a single step from three or more starting materials. researchgate.netnih.gov While specific MCRs for the direct synthesis of this compound are not extensively reported, the principles of MCRs can be applied to generate highly substituted piperidine (B6355638) scaffolds that could potentially be converted to the desired dione (B5365651). researchgate.netresearchgate.net

For instance, a pseudo five-component reaction involving aromatic aldehydes, anilines, and β-keto esters can lead to highly functionalized piperidines. researchgate.net By carefully selecting the starting materials, it is conceivable to design an MCR that incorporates the necessary functionalities for subsequent transformation into a piperidine-2,4-dione ring. This approach offers significant advantages in terms of efficiency and molecular diversity. nih.govnih.gov The development of novel MCRs remains an active area of research with the potential to streamline the synthesis of complex heterocyclic systems like piperidine-2,4-diones.

Catalytic Approaches in Piperidine-2,4-dione Synthesis

Catalytic methods offer efficient and environmentally benign alternatives to classical stoichiometric reactions. In the context of piperidine-2,4-dione synthesis, both metal-based and organocatalytic approaches are being explored. acs.orgmdpi.com

Organocatalysis, in particular, has shown great promise in the asymmetric synthesis of piperidine derivatives. acs.orgnih.gov For example, proline and its derivatives can catalyze Mannich-type reactions, which could be integrated into a cascade sequence to form the piperidine ring. researchgate.net A hybrid bio-organocatalytic cascade, employing a transaminase and an organocatalyst, has been reported for the synthesis of 2-substituted piperidines, demonstrating the potential of combining different catalytic systems. nih.gov

Metal catalysts, such as those based on palladium, rhodium, and iridium, are widely used for various transformations in piperidine synthesis, including hydrogenation, cyclization, and amination reactions. While direct catalytic synthesis of the piperidine-2,4-dione ring is not yet a common strategy, catalytic methods can be employed to prepare key intermediates in a more efficient and selective manner. The ongoing development of novel catalytic systems is expected to provide more direct and versatile routes to this important heterocyclic scaffold.

Derivatization Strategies for this compound Analogues

The derivatization of the this compound scaffold is crucial for exploring structure-activity relationships and developing new therapeutic agents. Several positions on the molecule are amenable to modification, including the nitrogen atom, the C3 position, and the phenyl ring.

N-Functionalization: The nitrogen atom of the piperidine ring is a common site for derivatization. N-alkylation can be achieved by reacting the parent dione with various alkyl halides in the presence of a base. This allows for the introduction of a wide range of substituents, which can significantly influence the biological activity of the resulting analogues.

C3-Alkylation: The methylene (B1212753) group at the C3 position, being flanked by two carbonyl groups, is acidic and can be deprotonated to form an enolate. This enolate can then react with electrophiles, such as alkyl halides, to introduce substituents at this position. For example, the alkylation of 6-phenylpiperidine-2,4-dione (B51067) with methyl iodide has been shown to yield the 3,3-dimethyl derivative. researchgate.net

Modification of the Phenyl Ring: The phenyl group at the C5 position offers another avenue for derivatization. Standard aromatic substitution reactions can be employed to introduce various functional groups onto the phenyl ring, thereby modulating the electronic and steric properties of the molecule.

These derivatization strategies provide a means to generate a diverse library of this compound analogues for biological screening and lead optimization.

Iii. Advanced Structural Characterization of 5 Phenylpiperidine 2,4 Dione and Its Analogues

Single Crystal X-ray Diffraction Studies on Piperidinedione Structures

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the three-dimensional structure of crystalline solids at atomic resolution. This technique has been applied to various piperidine (B6355638) derivatives, offering valuable insights into bond lengths, bond angles, and conformational isomers, which can be extrapolated to understand the structure of 5-Phenylpiperidine-2,4-dione.

Studies on analogous piperidine structures, such as (E)-2,6-bis(4-chlorophenyl)-3-methyl-4-(2-(2,4,6-trichlorophenyl)hydrazono)piperidine, reveal critical conformational details. For instance, it has been shown that the piperidine ring in such derivatives typically adopts a stable chair conformation. researchgate.netnih.gov This conformation minimizes steric strain and is the most common arrangement for six-membered heterocyclic rings. The substituents on the piperidine ring are often found in equatorial positions to further reduce steric hindrance. nih.gov

Table 1: Representative Crystallographic Data for a Piperidine Analogue

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 10.133(3) |

| b (Å) | 12.046(4) |

| c (Å) | 13.578(4) |

| α (°) | 92.646(12) |

| β (°) | 101.004(12) |

| γ (°) | 90.831(7) |

| Conformation | Chair |

Note: Data is for an analogous piperidine derivative, (E)-2,6-bis(4-chlorophenyl)-3-methyl-4-(2-(2,4,6-trichlorophenyl)hydrazono)piperidine, to illustrate typical crystallographic findings. nih.gov

Spectroscopic Analysis of this compound

Spectroscopic techniques are indispensable for elucidating molecular structure, particularly for confirming the presence of functional groups and analyzing conformational dynamics in solution.

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups within a molecule by measuring the absorption of infrared radiation at characteristic vibrational frequencies. For this compound, the IR spectrum is dominated by absorptions corresponding to the N-H bond of the piperidine ring and the two C=O groups of the dione (B5365651) functionality.

The N-H stretching vibration typically appears as a moderate to sharp band in the region of 3300-3500 cm⁻¹. The exact position can be influenced by hydrogen bonding; in the solid state, intermolecular N-H···O hydrogen bonds would cause this peak to broaden and shift to a lower frequency. The carbonyl (C=O) stretching vibrations are expected to produce strong, sharp absorption bands in the range of 1680-1750 cm⁻¹. The presence of two carbonyl groups in the 2- and 4-positions may lead to two distinct bands or a single broadened band due to symmetric and asymmetric stretching modes. The aromatic C=C stretching vibrations from the phenyl group typically appear in the 1450-1600 cm⁻¹ region, while C-H stretches from both the aromatic and aliphatic portions of the molecule are observed around 2850-3100 cm⁻¹.

Table 2: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| N-H (Amide) | Stretch | 3300 - 3500 |

| C=O (Dione) | Stretch | 1680 - 1750 |

| C-H (Aromatic) | Stretch | 3000 - 3100 |

| C-H (Aliphatic) | Stretch | 2850 - 3000 |

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. Both ¹H and ¹³C NMR are vital for the conformational analysis of the piperidine ring in this compound.

In ¹H NMR, the chemical shifts (δ) and spin-spin coupling constants (J) of the protons on the piperidine ring are particularly informative. Protons in axial and equatorial positions have different magnetic environments, leading to distinct chemical shifts. Typically, axial protons are more shielded and appear at a higher field (lower δ value) than their equatorial counterparts. The magnitude of the coupling constants between adjacent protons (vicinal coupling) depends on the dihedral angle between them. Large coupling constants (typically 8-13 Hz) are indicative of an axial-axial relationship, while smaller values (2-5 Hz) suggest axial-equatorial or equatorial-equatorial interactions. This information allows for the definitive assignment of the chair conformation and the orientation of the phenyl substituent. scispace.com

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The chemical shifts of the carbon atoms in the ring are also sensitive to the conformation and the orientation of substituents. For some piperidine derivatives, NMR studies have identified the existence of different conformers in solution, such as chair and boat forms, and can be used to determine their relative populations. copernicus.orgresearchgate.net

Table 3: Illustrative ¹H NMR Data for Conformational Analysis of a Piperidine Ring

| Proton Type | Typical Chemical Shift (δ, ppm) | Typical Coupling Constant (J, Hz) | Inferred Orientation |

|---|---|---|---|

| Axial Proton | Lower δ | Jax-ax: 8-13 | Axial |

| Jax-eq: 2-5 | |||

| Equatorial Proton | Higher δ | Jeq-ax: 2-5 | Equatorial |

Hirshfeld Surface Analysis and Intermolecular Interactions in Piperidinedione Crystals

Hirshfeld surface analysis is a modern computational method used to visualize and quantify the various intermolecular interactions that stabilize a crystal lattice. nih.govmdpi.com By mapping properties like the normalized contact distance (dnorm) onto the molecular surface, regions of close intermolecular contact can be identified. nih.gov Red spots on the dnorm map indicate contacts shorter than the van der Waals radii, highlighting key interactions such as hydrogen bonds.

For a molecule like this compound, the primary intermolecular interactions are expected to be N-H···O hydrogen bonds between the amide proton of one molecule and a carbonyl oxygen of a neighboring molecule. These strong, directional interactions are often the dominant force in the crystal packing of amide-containing compounds.

Table 4: Representative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of an Analogue Crystal Structure

| Contact Type | Contribution (%) | Description |

|---|---|---|

| H···H | ~40% | van der Waals forces |

| O···H / N···H | ~20-30% | Hydrogen bonding |

| C···H | ~15-25% | Weak C-H···π interactions |

| C···C | ~3-5% | π-π stacking interactions |

Note: Percentages are illustrative and based on analyses of similar heterocyclic structures containing phenyl and hydrogen-bonding moieties. mdpi.com

Iv. Computational and Theoretical Investigations of 5 Phenylpiperidine 2,4 Dione

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is instrumental in predicting various molecular properties, including geometry, vibrational frequencies, and electronic characteristics like frontier molecular orbitals.

Frontier Molecular Orbital Analysis of 5-Phenylpiperidine-2,4-dione

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory that focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of interacting molecules. The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a crucial parameter that helps determine a molecule's chemical reactivity and kinetic stability. nih.gov

A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability. nih.gov This information is vital for understanding the molecule's potential to interact with biological receptors and for predicting its metabolic stability.

Table 1: Hypothetical Frontier Molecular Orbital Energies and Related Parameters for this compound (Illustrative)

| Parameter | Description | Hypothetical Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.8 |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | 4.7 |

Note: The values presented in this table are illustrative and based on typical values for similar organic molecules. Specific DFT calculations are required for precise energy levels of this compound.

Conformational Analysis of this compound through DFT

The biological activity of a molecule is intrinsically linked to its three-dimensional conformation. Conformational analysis of this compound using DFT can identify the most stable conformers and the energy barriers between them. The piperidine (B6355638) ring can adopt various conformations, such as chair, boat, and twist-boat. The presence of a bulky phenyl group at the 5-position and the carbonyl groups at the 2 and 4-positions will significantly influence the conformational preference.

For substituted piperidines, the relative energies of different conformers are influenced by steric and electronic effects. It is anticipated that the most stable conformation of this compound would feature the phenyl group in an equatorial position to minimize steric hindrance. DFT calculations, often at the B3LYP/6-31G(d) level of theory, can provide the optimized geometries and relative energies of these conformers. researchgate.net Understanding the preferred conformation is crucial for molecular docking studies, as it determines how the molecule fits into the binding site of a biological target.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Piperidinedione Analogues

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This is achieved by correlating molecular descriptors with the observed activity.

Molecular Descriptor Selection and Model Development in Piperidinedione SAR

The development of a robust QSAR model begins with the calculation of a wide range of molecular descriptors for a set of piperidinedione analogues with known biological activities. These descriptors can be categorized as constitutional, topological, geometrical, electrostatic, and quantum-chemical. analchemres.org

For anticonvulsant activity, which is a noted property of some piperidinedione derivatives, relevant descriptors often include:

Topological descriptors: These describe the atomic connectivity in the molecule.

GATEWAY descriptors: These are 3D descriptors that capture information about the molecular shape and electronic properties.

Quantum-chemical descriptors: These include the HOMO-LUMO energy gap, dipole moment, and partial atomic charges. mdpi.com

Once calculated, a subset of these descriptors that are most relevant to the biological activity is selected using statistical methods like multiple linear regression (MLR) or genetic algorithms. researchgate.net The goal is to build a model that is both statistically significant and has good predictive power.

Table 2: Examples of Molecular Descriptors Used in QSAR Models for Anticonvulsant Piperidinedione Analogues

| Descriptor Class | Specific Descriptor Example | Description |

| Topological | Wiener Index | A measure of the molecule's branching. |

| 3D-MoRSE | 3D-Molecule Representation of Structures based on Electron diffraction | Encodes 3D information from the molecular structure. |

| WHIM | Weighted Holistic Invariant Molecular descriptors | Captures information about the molecule's size, shape, and atom distribution. |

| GETAWAY | GEometry, Topology, and Atom-Weights AssemblY | Encodes information on molecular geometry, topology, and atomic properties. |

| Quantum-Chemical | HOMO-LUMO energy gap | Relates to chemical reactivity and stability. mdpi.com |

| Electrostatic | Dipole Moment | Measures the overall polarity of the molecule. |

Predictive Modeling of Biological Activities

Once a QSAR model is developed and validated, it can be used to predict the biological activity of new, untested piperidinedione analogues. nih.gov This predictive capability is highly valuable in drug discovery as it allows for the virtual screening of large compound libraries to identify promising candidates for synthesis and further testing.

For instance, a QSAR model for anticonvulsant activity could be used to predict the median effective dose (ED50) of novel this compound derivatives. mdpi.com The statistical quality of a QSAR model is assessed using parameters like the squared correlation coefficient (R²), the leave-one-out cross-validated correlation coefficient (Q²), and the root mean square error (RMSE). researchgate.net A high R² value indicates a good fit of the model to the training data, while a high Q² value suggests good predictive ability.

Molecular Docking Studies of this compound with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ijpsr.com In the context of drug discovery, it is used to predict the binding mode and affinity of a small molecule ligand, such as this compound, to the active site of a target protein.

Given the structural similarities of this compound to known anticonvulsant and anti-inflammatory agents, potential biological targets for molecular docking studies include:

GABAA Receptors: These are ligand-gated ion channels that are the primary targets for many anticonvulsant drugs. Docking studies can reveal how this compound might interact with the benzodiazepine binding site or other allosteric sites on the GABAA receptor. ijpsr.com

Cyclooxygenase (COX) Enzymes: COX-1 and COX-2 are key enzymes in the inflammatory pathway and are the targets of nonsteroidal anti-inflammatory drugs (NSAIDs). Docking simulations can predict the binding affinity and selectivity of this compound for these enzymes. dergipark.org.trresearchgate.net

The docking process involves preparing the 3D structures of both the ligand and the protein, defining a binding site on the protein, and then using a scoring function to evaluate the different possible binding poses of the ligand. The results are often visualized to analyze the specific interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's amino acid residues.

Table 3: Potential Biological Targets for Molecular Docking of this compound

| Target Protein | PDB ID (Example) | Potential Biological Activity | Key Interacting Residues (Hypothetical) |

| GABAA Receptor | 6D6T | Anticonvulsant | Tyrosine, Threonine, Arginine |

| Cyclooxygenase-2 (COX-2) | 5IKT | Anti-inflammatory | Arginine, Tyrosine, Serine |

Note: The PDB IDs are examples of crystal structures for these proteins. The key interacting residues are hypothetical and would need to be confirmed by specific docking studies.

These computational investigations provide a foundational understanding of the chemical and potential biological properties of this compound, guiding further experimental research and the rational design of new therapeutic agents based on this scaffold.

Molecular Dynamics Simulations for Ligand-Target Interactions of Piperidinedione Derivatives

Molecular dynamics (MD) simulations are powerful computational tools that provide detailed insights into the dynamic nature of ligand-receptor interactions at an atomic level. mdpi.com These simulations are instrumental in elucidating the stability of binding poses predicted by molecular docking, revealing the conformational changes in both the ligand and the target protein over time, and identifying key amino acid residues that are crucial for the interaction. nih.govrsc.org In the context of piperidinedione derivatives, MD simulations have been employed to understand their binding mechanisms with various biological targets, thereby guiding the structure-based design of more potent and selective modulators.

One area of investigation has been the interaction of piperidine-based compounds with sigma receptors, particularly the sigma-1 receptor (S1R), which is a target for the development of treatments for neurological disorders. nih.govrsc.org Computational studies, enriched by molecular dynamics simulations, have been used to decipher the binding mode of potent S1R ligands. These simulations have revealed the critical amino acid residues that interact with the piperidine core and its substituents. nih.govrsc.org

For instance, in studies of piperidine derivatives binding to the S1R, MD simulations have highlighted the importance of specific polar and aromatic interactions. The protonated nitrogen atom of the piperidine ring is often involved in forming strong ionic interactions and hydrogen bonds with acidic residues within the receptor's binding pocket.

A detailed analysis of the interactions between a potent piperidine-based S1R agonist and the receptor, derived from molecular dynamics simulations, is summarized below.

Table 1: Key Interactions of a Piperidine Derivative with S1R Residues Identified Through Molecular Dynamics

| Interaction Type | Interacting Ligand Moiety | Key S1R Amino Acid Residues |

| Bidentate Salt Bridge | Piperidine Nitrogen Atom | Glu172, Asp126 |

| Hydrogen Bond | Piperidine Nitrogen Atom | Glu172 |

| π–Cation Interaction | Ionized Nitrogen Atom | Phe107 |

This table is generated based on findings from a study on piperidine/piperazine-based compounds and their interaction with the sigma receptor. nih.gov

The simulations demonstrated that high-affinity ligands form a bidentate salt bridge with the carboxylate groups of Glu172 and Asp126. nih.gov Furthermore, a hydrogen bond with the side chain of Glu172 and a π–cation interaction between the ionized nitrogen of the ligand and the Phe107 residue were found to be crucial for stabilizing the ligand within the binding site. nih.gov

Similarly, molecular dynamics simulations have been utilized to analyze the binding poses and interaction mechanisms of piperidine derivatives designed as inhibitors of the Human Double Minute 2 (HDM2) protein, a key negative regulator of the p53 tumor suppressor. researchgate.net In these studies, MD simulations provided a deeper understanding of the stability of the docked poses and the specific interactions that contribute to the inhibitory activity of these compounds. researchgate.net

V. Biological Activities and Mechanistic Insights of 5 Phenylpiperidine 2,4 Dione Analogues

In Vitro Enzyme Inhibition Studies

Piperidinedione derivatives have been identified as inhibitors of various enzymes, a property central to many therapeutic interventions. Research has focused on characterizing the nature of this inhibition and understanding how specific structural features of the molecules contribute to their potency.

Kinetic studies are crucial for elucidating the mechanism by which a compound inhibits an enzyme. For piperidine-based inhibitors, these analyses have revealed specific modes of action. For instance, studies on hydroxybenzylidenyl pyrrolidine-2,5-dione derivatives, which share structural similarities with the piperidinedione core, have identified them as potent competitive inhibitors of the enzyme tyrosinase. rsc.org Competitive inhibitors typically resemble the substrate and bind to the enzyme's active site, preventing the natural substrate from binding. nih.gov

Kinetic analysis of certain piperidine (B6355638) derivatives has also demonstrated competitive inhibition against other enzymes, such as α-glucosidase. researchgate.net Similarly, detailed kinetic studies of a substituted piperidine inhibiting pepsin showed that the compound preferentially binds to one of the enzyme's conformers. researchgate.net In the case of some novel phthalazine-1, 4-dione derivatives, a non-competitive mechanism against AMPA receptors has been identified. pioneerpublisher.com More complex mechanisms, such as mixed-type inhibition, have been observed for other derivatives against enzymes like tyrosinase and acetylcholinesterase (AChE). researcher.life A mixed inhibitor can bind to both the free enzyme and the enzyme-substrate complex. researcher.life

| Derivative Class | Target Enzyme | Inhibition Mechanism |

| Hydroxybenzylidenyl pyrrolidine-2,5-dione | Tyrosinase | Competitive rsc.org |

| Piperidine Derivatives | α-Glucosidase | Competitive researchgate.net |

| Phthalazine-1,4-dione Derivatives | AMPA Receptors | Non-Competitive pioneerpublisher.com |

| Cinnamic acid-based hybrids | Tyrosinase | Mixed-type researcher.life |

Structure-Activity Relationship (SAR) studies are essential for optimizing the inhibitory potency of a chemical scaffold. For piperidine carboxamide derivatives acting as inhibitors of anaplastic lymphoma kinase (ALK), SAR studies focused on the rapid parallel optimization of different parts of the molecule, leading to compounds with improved potency and selectivity. researchgate.net The X-ray cocrystal structure of an initial hit compound with the ALK kinase domain revealed an unusual conformation that allowed access to an extended hydrophobic pocket, guiding further design. researchgate.net

In the development of piperidine-constrained phenethylamines as Dipeptidyl Peptidase IV (DPP4) inhibitors, optimization of an initial screening hit led to potent and selective compounds. drugbank.com For soluble epoxide hydrolase (sEH) inhibitors, SAR studies guided the optimization of a lead compound, resulting in sub-nanomolar inhibitors with enhanced stability. researchgate.net These studies have shown that specific substitutions on the piperidine ring and associated phenyl groups are critical for activity. For example, in a series of pyrrolidine (B122466) pentamine inhibitors of aminoglycoside 6'-N-acetyltransferase, modifications at different positions on the scaffold had varied effects, demonstrating the potential for targeted optimization. nih.govmdpi.com The presence of a basic piperidine moiety and molecular flexibility have been identified as important factors for inhibitory activity in other series. nih.gov

| Compound Series | Target Enzyme | Key SAR Findings |

| Piperidine carboxamides | Anaplastic lymphoma kinase (ALK) | Optimization of both right- and left-hand sides of the molecule improved potency and selectivity. researchgate.net |

| Piperidinone-constrained phenethylamines | Dipeptidyl Peptidase IV (DPP4) | Optimized compounds from a screening hit showed high potency and selectivity. drugbank.com |

| Amide non-urea piperidines | Soluble epoxide hydrolase (sEH) | Guided optimization led to sub-nanomolar inhibitors with good stability. researchgate.net |

| 3,5-diamino-piperidines | Bacterial Translation | Specific core and tailpiece substitutions were found to influence antibacterial potency. nih.gov |

Antimicrobial Activity Investigations of Piperidinedione Analogues

The rise of antimicrobial resistance has spurred the search for new chemical entities capable of combating pathogenic bacteria and fungi. biomedpharmajournal.org Piperidine and its derivatives have been explored for their potential as antimicrobial agents. biomedpharmajournal.orgbiointerfaceresearch.com

Various piperidinedione analogues have been screened for their activity against a panel of clinically relevant microorganisms. Thiosemicarbazone derivatives of 2,6-diaryl-3-methyl-4-piperidones exhibited significant antibacterial activity against strains like Staphylococcus aureus, Escherichia coli, and Bacillus subtilis, with minimum inhibitory concentration (MIC) values comparable to the standard drug ampicillin. biomedpharmajournal.org Certain 1-(4-chlorophenyl) piperidine-2,6-dione derivatives also showed good antibacterial activity against E. coli and B. subtilis. derpharmachemica.com

In terms of antifungal activity, some piperidine derivatives demonstrated efficacy against fungal species such as Aspergillus niger and Candida albicans. academicjournals.orgtandfonline.com The thiosemicarbazone derivatives of piperidin-4-one, in particular, showed significant activity against a range of fungi including Microsporum gypseum and Trichophyton rubrum. biomedpharmajournal.org However, activity can be highly variable, with some studies reporting that their synthesized piperidine derivatives displayed no significant activity against tested fungal strains. derpharmachemica.comacademicjournals.org The inhibitory activity of some piperidine-substituted halogenobenzene derivatives was found to be more pronounced against Gram-positive bacteria and C. albicans than against Gram-negative bacteria. tandfonline.comnih.gov

| Compound Class | Bacterial Strains | Fungal Strains | MIC Range (µg/mL) |

| Piperidin-4-one thiosemicarbazones | S. aureus, E. coli, B. subtilis | M. gypseum, C. albicans | 8-12 (Bacteria) biomedpharmajournal.org |

| Piperidine-substituted halogenobenzenes | S. aureus, B. subtilis, E. coli | C. albicans | 32-512 nih.gov |

| Novel Piperidine Derivatives | B. cereus, E. coli, S. aureus | A. niger, A. flavus, C. albicans | 750-1500 (Bacteria) academicjournals.org |

| 3,5-diamino-piperidine derivatives | P. aeruginosa | Not specified | MIC90 of 8 nih.gov |

The exact mechanisms by which many piperidine derivatives exert their antimicrobial effects are still under investigation. One proposed mechanism involves the inhibition of essential bacterial enzymes. For example, sulfanilamide (B372717) acts as a competitive inhibitor of dihydropteroate (B1496061) synthetase, an enzyme crucial for folic acid synthesis in bacteria. pioneerpublisher.com Another mechanism is the inhibition of DNA gyrase, which is targeted by fluoroquinolone antibiotics and prevents the proper replication of bacterial DNA. pioneerpublisher.com

Some piperidine derivatives are designed as mimetics of other known antibiotics. For instance, novel 3,5-diamino-piperidine derivatives have been synthesized as aminoglycoside mimetics that act as inhibitors of bacterial translation by targeting the ribosomal decoding site. nih.gov For other compounds, the mechanism is inferred from structural features. The presence of a thiosemicarbazone moiety in certain piperidin-4-one derivatives was shown to significantly enhance antifungal activity, suggesting this group is critical to the mechanism of action. biomedpharmajournal.org It has also been suggested that differences in the cell structures of Gram-positive and Gram-negative bacteria may account for the observed variations in antimicrobial susceptibility. tandfonline.com In-silico docking studies have also been used to predict the binding between piperidine and target proteins in organisms like S. mutans, suggesting a mechanism of biofilm quenching.

Other Relevant In Vitro Bioactivities (e.g., Antioxidant, Receptor Ligand)

Beyond enzyme inhibition and antimicrobial effects, 5-phenylpiperidine-2,4-dione analogues have been evaluated for other biological activities, notably as antioxidant agents and as ligands for G protein-coupled receptors (GPCRs).

The antioxidant potential of piperidine derivatives has been assessed using methods such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. academicjournals.orgnih.gov In this assay, the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical is measured by a decrease in absorbance, indicating scavenging activity. nih.gov Studies on novel piperidine derivatives have shown varying degrees of antioxidant potential, with some compounds demonstrating significant scavenging capacity. academicjournals.orgresearchgate.net For example, one study found that all tested piperidine derivatives revealed antioxidant potentials greater than 49% at a concentration of 1 mg/mL, with one compound showing a scavenging capacity of 78% at 1000 µg/ml. academicjournals.org

Piperidine-based structures are also recognized as privileged scaffolds for targeting cellular receptors. Specifically, a series of new 4-phenylpiperidine-2,6-diones were designed and synthesized as ligands for α1-adrenergic receptor (α1-AR) subtypes. nih.gov Several of these compounds displayed affinities in the nanomolar range for human cloned α1A-, α1B-, and α1D-AR subtypes. Functional assays confirmed that these compounds act as antagonists, blocking norepinephrine-induced stimulation of inositol (B14025) phospholipid hydrolysis. nih.gov The highest affinity was observed in derivatives with a butyl connecting chain between the 4-phenylpiperidine-2,6-dione (B1266656) core and a phenylpiperazinyl moiety. nih.gov Other studies have identified piperidine and piperazine-based compounds as ligands for sigma receptors (σR), which are implicated in various neurological disorders. nih.govrsc.orgunict.it Molecular docking has helped elucidate the binding mechanism, showing that interactions like hydrogen bonds and electrostatic forces with key amino acid residues, such as Asp106, are critical for binding to the α1A-adrenoceptor. rsc.org

| Bioactivity | Assay/Target | Key Findings |

| Antioxidant | DPPH Radical Scavenging | Derivatives showed scavenging capacities ranging from 49% to 78% at 1 mg/mL. academicjournals.orgresearchgate.net |

| Receptor Ligand | α1-Adrenergic Receptors | 4-phenylpiperidine-2,6-dione derivatives act as antagonists with nanomolar affinity. nih.gov |

| Receptor Ligand | Sigma Receptors (σ1R, σ2R) | Piperidine-based derivatives show mixed affinity for both σ1 and σ2 receptor subtypes. nih.govunict.it |

In Vitro Assays and Efficacy Profiling

The initial characterization of the biological effects of this compound analogues is predominantly conducted through a battery of in vitro assays. These controlled laboratory experiments are fundamental to determining the efficacy and selectivity of new chemical entities at the molecular and cellular levels.

One area of investigation has been the interaction of these analogues with adrenergic receptors. A series of novel 4-phenylpiperidine-2,6-diones, which are structurally similar to the 2,4-dione core, were synthesized and evaluated for their affinity towards α₁-adrenergic receptor (α₁-AR) subtypes. nih.gov Binding assays using human cloned α₁ₐ-, α₁ₑ-, and α₁ₑ-AR subtypes revealed that several of these compounds displayed affinities in the nanomolar range. nih.gov Functional assays further demonstrated that these compounds act as antagonists by blocking norepinephrine-induced stimulation of inositol phospholipid hydrolysis. nih.gov

Another study focused on synthesizing new hybrid compounds merging phenylpiperazine and 2,4-thiazolidinedione (B21345) moieties to target monoamine oxidase (MAO), an enzyme crucial in neurological pathways. The inhibitory activity of these derivatives was assessed using an in-vitro fluorometric assay against human MAO-A and MAO-B isozymes. Several of the synthesized compounds exhibited potent inhibitory activity against both enzymes.

The following table summarizes the in vitro efficacy data for selected analogues, highlighting their target affinity and potency.

| Compound ID | Target | Assay Type | Efficacy Metric (Value) |

| 34 | α₁ₐ-Adrenergic Receptor | Radioligand Binding Assay | pKᵢ = 8.74 |

| 34 | α₁ₑ-Adrenergic Receptor | Radioligand Binding Assay | ~10-fold lower affinity than α₁ₐ |

| 34 | α₁ₑ-Adrenergic Receptor | Radioligand Binding Assay | ~10-fold lower affinity than α₁ₐ |

This table is populated with sample data based on available research and can be expanded as more specific compound data becomes available.

Structure-Activity Relationships and Molecular Features

Understanding the relationship between a molecule's structure and its biological activity (Structure-Activity Relationship, SAR) is a cornerstone of medicinal chemistry. For analogues of this compound, SAR studies have provided critical insights into the molecular features that govern their potency and selectivity.

In the development of α₁-adrenoceptor subtype ligands based on the 4-phenylpiperidine-2,6-dione scaffold, the nature of the linker between the piperidine-dione core and a phenylpiperazinyl moiety was found to be critical. Research indicated that derivatives featuring a butyl connecting chain exhibited the highest affinity for the receptors. nih.gov Specifically, compound 34 , which includes a 4-(2-methoxyphenyl)piperazin-1-yl moiety connected by a butyl chain, demonstrated the highest affinity for the α₁ₐ-AR subtype, along with a notable 10-fold selectivity over the α₁ₑ and α₁ₑ subtypes. nih.gov This highlights the importance of the linker length and the substitution pattern on the terminal phenyl ring for achieving both high affinity and selectivity.

Further studies on piperine, a natural product containing a piperidine ring, have shown that modifications to its core structural units—an aromatic ring, a conjugated dienone system, and the piperidine ring itself—significantly affect its biological properties. nih.gov These findings underscore the principle that the structural flexibility and the capacity to engage in specific noncovalent interactions with biological targets are key advantages of the piperidine scaffold in drug design. researchgate.net The integration of the piperidine ring into molecular frameworks often leads to improved pharmacokinetic and pharmacodynamic properties. researchgate.net

Advanced Analytical Techniques for Bioactivity Evaluation

Beyond initial screening assays, advanced analytical and computational techniques are employed to gain deeper mechanistic insights into the bioactivity of this compound analogues. These methods help to visualize and understand the molecular interactions between the compounds and their biological targets.

Molecular Modeling and Docking: Computational techniques such as molecular modeling are invaluable for predicting how a ligand might bind to a receptor's active site. For the 4-phenylpiperidine-2,6-dione derivatives targeting α₁-adrenoceptors, binding data were used to refine a previously developed pharmacophoric model for α₁ₑ-ARs. nih.gov This revised model demonstrated high predictive power and serves as a useful tool for the future design of high-affinity α₁ₑ-AR ligands. nih.gov Similarly, molecular docking studies have been used to investigate the binding modes of N-phenyl piperazine (B1678402) derivatives with enzymes like α-amylase, providing insights into interactions such as hydrogen bonding, Pi-cation, and Pi-pi stacking that contribute to their inhibitory activity.

Kinetic Studies: To understand the mechanism of enzyme inhibition, kinetic studies are often performed. For a phenylpiperazine-thiazolidinedione hybrid identified as a potent MAO-A inhibitor, a kinetic study revealed that it exhibited a mixed mode of inhibition, providing more detailed information about how it interacts with the enzyme beyond simple potency measurements.

These advanced techniques provide a rational basis for the optimization of lead compounds, guiding the synthesis of new analogues with enhanced efficacy and selectivity. The integration of in vitro assays, SAR analysis, and computational modeling creates a powerful workflow for the development of novel therapeutic agents based on the this compound scaffold.

Vi. Applications of 5 Phenylpiperidine 2,4 Dione in Chemical Synthesis

Role as Intermediates in Complex Molecule Synthesis

5-Phenylpiperidine-2,4-dione serves as a key intermediate in the synthesis of more elaborate molecules, primarily through the selective reduction of its ketone functionalities. This allows for the introduction of new stereocenters and functional groups, paving the way for diverse molecular structures.

One of the primary transformations of this compound is its reduction to form hydroxylated piperidinone derivatives. The choice of reducing agent can influence the stereochemical outcome of the reaction, affording specific diastereomers. For instance, the reduction of 6-phenylpiperidine-2,4-dione (B51067) (an isomer of this compound, with the phenyl group at the 6-position) has been demonstrated to yield (4R,6R)-4-hydroxy-6-phenylpiperidin-2-one. This transformation is a critical step in building molecular complexity from the relatively simple dione (B5365651) precursor.

The synthesis of piperidine-2,4-diones, including the 5-phenyl substituted variant, is often achieved through a Dieckmann cyclization of corresponding diester precursors. This intramolecular condensation reaction is a powerful tool for constructing the six-membered ring system. The resulting dione can then be subjected to various chemical modifications.

A notable application of this compound as an intermediate is in the potential synthesis of analogues of piperidine (B6355638) alkaloids. For example, derivatives of 6-phenylpiperidine-2,4-dione have been identified as potential precursors for analogues of anabasine (B190304), a natural alkaloid. This highlights the role of the phenylpiperidine-2,4-dione core as a foundational structure that can be elaborated into biologically relevant molecules.

The following table summarizes a key transformation of a phenylpiperidine-2,4-dione derivative, illustrating its role as a synthetic intermediate.

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| (6R)-Phenylpiperidine-2,4-dione | Zinc borohydride, Dichloromethane, 0 °C to room temperature | (4R,6R)-4-Hydroxy-6-phenylpiperidin-2-one | Not specified | mdpi.com |

Building Block Utility for Natural Product Analogues

The structural framework of this compound makes it an attractive building block for the synthesis of natural product analogues. Natural products containing the piperidine motif are numerous and exhibit a wide range of biological activities. By using this compound as a starting scaffold, chemists can systematically modify its structure to create libraries of new compounds with potential therapeutic applications.

The synthesis of congeners of alkaloids is a significant area where substituted piperidine-2,4-diones find their application. The ability to introduce substituents at various positions on the piperidine ring, combined with the phenyl group, allows for the generation of a diverse set of molecules that mimic the core structure of naturally occurring alkaloids.

For example, the synthesis of 6-phenylpiperidine-2,4-dione itself, via a Dieckmann cyclization, provides a direct route to a key building block. This N-unsubstituted dione can be further functionalized at the nitrogen atom, as well as at the carbon backbone, to generate a variety of natural product analogues. The synthesis of an analogue of the alkaloid anabasine has been proposed starting from a 6-phenylpiperidine-2,4-dione derivative, showcasing the utility of this scaffold.

The following table outlines the synthesis of a key phenylpiperidine-2,4-dione building block, which can be utilized in the generation of natural product analogues.

| Reaction | Precursor | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Dieckmann Cyclization and Decarbomethoxylation | Dimethyl ester precursor | 1. Sodium methoxide (B1231860), Methanol, reflux 2. Acetonitrile, 1% Water, reflux | 6-Phenylpiperidine-2,4-dione | 66% | nih.gov |

The versatility of the this compound scaffold, coupled with efficient synthetic routes for its preparation and modification, establishes it as a valuable tool in the synthesis of complex molecules and the exploration of new chemical space around natural product structures.

Vii. Conclusion and Future Research Directions in 5 Phenylpiperidine 2,4 Dione Chemistry

Summary of Current Research Landscape

The current body of research on 5-Phenylpiperidine-2,4-dione is relatively nascent when compared to more extensively studied phenylpiperidine derivatives, such as those with opioid activity. painphysicianjournal.comnih.gov The existing literature primarily focuses on the broader class of piperidine-2,4-diones and their synthetic accessibility. These scaffolds are recognized as valuable intermediates in the synthesis of more complex molecules and as potential pharmacophores in their own right. dntb.gov.uadntb.gov.ua

Research has demonstrated that the piperidine-2,4-dione core can be functionalized at various positions, allowing for the generation of diverse chemical libraries. The introduction of a phenyl group at the 5-position, as in this compound, significantly influences the molecule's stereochemistry and lipophilicity, which are critical determinants of its biological activity. While specific biological activities for this compound are not extensively documented, related structures containing the piperidinedione ring have been explored for a range of therapeutic applications. drugbank.com The phenylpiperidine structural motif is present in a wide array of pharmacologically active compounds, including analgesics, antipsychotics, and antidepressants, suggesting a broad potential for derivatives of this compound. wikipedia-on-ipfs.orgwikipedia.org

Unexplored Avenues and Potential Future Directions in Synthesis

The synthesis of piperidine-2,4-diones has been achieved through various methods, with the Dieckmann condensation being a classical and effective approach. dtic.milresearchgate.net This method involves the intramolecular cyclization of a diester precursor and offers a reliable route to the core heterocyclic system. However, there remain several unexplored avenues for the synthesis of this compound and its derivatives.

Future synthetic explorations could focus on the following areas:

Asymmetric Synthesis: The development of enantioselective synthetic routes to produce specific stereoisomers of this compound is a critical next step. The stereochemistry at the 5-position is expected to have a profound impact on biological activity. Chiral auxiliaries or organocatalytic methods could be employed to achieve high enantiomeric excess. nih.gov

Novel Cyclization Strategies: Beyond the Dieckmann condensation, alternative cyclization strategies could be explored. These might include radical-mediated cyclizations or transition-metal-catalyzed reactions, which could offer different substitution patterns and functional group tolerance. nih.govmdpi.com

Combinatorial Chemistry and Library Synthesis: The development of robust and efficient solid-phase or solution-phase combinatorial methods would enable the rapid generation of a library of this compound analogs. This would be invaluable for structure-activity relationship (SAR) studies.

Green Chemistry Approaches: The use of environmentally benign reagents and solvents, as well as microwave-assisted or flow chemistry techniques, could lead to more sustainable and efficient synthetic protocols.

| Synthetic Approach | Potential Advantages | Key Considerations |

| Asymmetric Catalysis | Access to enantiopure compounds for stereospecific biological evaluation. | Catalyst selection and optimization for high enantioselectivity. |

| Transition-Metal Catalysis | Novel bond formations and access to diverse substitution patterns. | Catalyst cost, toxicity, and removal from the final product. |

| Combinatorial Synthesis | Rapid generation of large libraries for high-throughput screening. | Development of suitable linkers and cleavage strategies for solid-phase synthesis. |

| Green Chemistry | Reduced environmental impact and improved process safety. | Solvent selection and energy efficiency of the chosen method. |

Advancements in Computational Methodologies for this compound

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery and can significantly accelerate the investigation of this compound. Several computational approaches can be applied to better understand the properties and potential biological interactions of this scaffold. nih.gov

Future computational research should focus on:

Conformational Analysis: A thorough analysis of the conformational landscape of this compound is essential. The flexibility of the piperidine (B6355638) ring and the orientation of the phenyl substituent will dictate how the molecule interacts with biological targets.

Pharmacophore Modeling: Based on the structures of known active compounds containing the phenylpiperidine or piperidine-2,4-dione moieties, pharmacophore models can be generated. These models can then be used to virtually screen for potential biological targets of this compound.

Molecular Docking and Virtual Screening: Once potential biological targets are identified, molecular docking studies can be performed to predict the binding mode and affinity of this compound and its derivatives. researchgate.net This can guide the design of more potent and selective analogs.

ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for the early assessment of the drug-likeness of this compound derivatives. nih.gov This can help to prioritize compounds with favorable pharmacokinetic profiles for further experimental evaluation. researchgate.net

| Computational Method | Application for this compound | Expected Outcome |

| Quantum Mechanics | Calculation of electronic properties and reaction mechanisms. | Understanding of reactivity and spectroscopic properties. |

| Molecular Dynamics | Simulation of the dynamic behavior in different environments. | Insight into conformational flexibility and interactions with water and membranes. |

| Virtual Screening | High-throughput docking against libraries of biological targets. | Identification of potential protein targets for experimental validation. |

| QSAR Modeling | Relating chemical structure to biological activity. | Predictive models to guide the design of new analogs with improved activity. |

Prospects in Biological Target Identification and Mechanistic Elucidation

The phenylpiperidine scaffold is a "privileged structure" in medicinal chemistry, known to interact with a wide range of biological targets. painphysicianjournal.com This suggests that this compound could also exhibit interesting pharmacological activities.

Key prospects for biological target identification and mechanistic studies include:

Central Nervous System (CNS) Targets: Given that many phenylpiperidine derivatives act on the CNS, initial screening of this compound against a panel of CNS receptors and enzymes would be a logical starting point. nih.gov This could include opioid, serotonin, dopamine, and sigma receptors. nih.govnih.gov

Enzyme Inhibition: The dione (B5365651) functionality in the piperidine ring suggests potential for interaction with enzymes, such as proteases or kinases. Screening against relevant enzyme families could uncover novel inhibitory activities.

Phenotypic Screening: An alternative to target-based screening is phenotypic screening, where the effect of the compound is observed in a cellular or whole-organism model of a disease. This approach can identify compounds with novel mechanisms of action.

Mechanism of Action Studies: For any identified biological activity, detailed mechanistic studies will be necessary to understand how this compound exerts its effects at the molecular level. This may involve techniques such as cell-based assays, biochemical assays, and structural biology.

Q & A

Q. How can interdisciplinary approaches enhance applications in material science or medicinal chemistry?

- Methodological Answer: Combine supramolecular chemistry (e.g., host-guest complexes with cucurbiturils) for drug delivery optimization. In materials science, copolymerize with acrylates to create pH-responsive hydrogels. Cross-disciplinary validation requires collaboration between synthetic chemists, pharmacologists, and material engineers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.